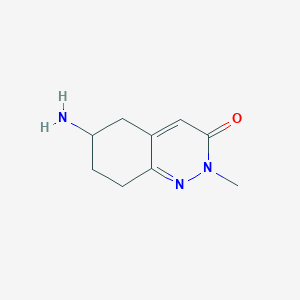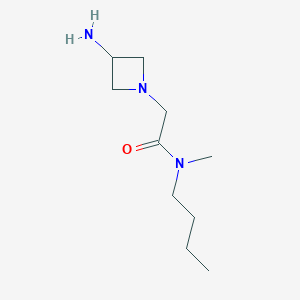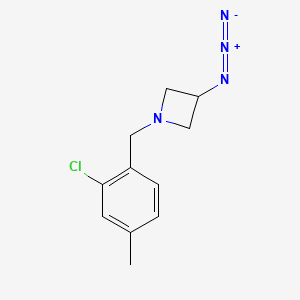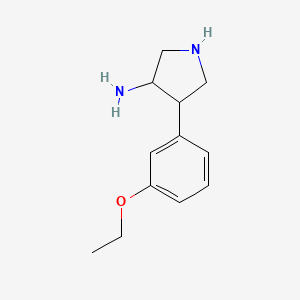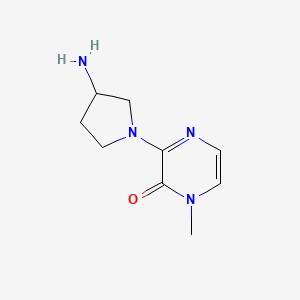
3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Overview
Description
3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one (hereafter referred to as 3-AMPMP) is a unique chemical compound that has recently been studied for its potential applications in a variety of scientific research fields. 3-AMPMP is an organic compound that is composed of nitrogen, carbon, and hydrogen atoms, and is classified as an aminopyrrolidine. This compound is known to be highly reactive and can be used to create a variety of other compounds, making it a useful tool for researchers.
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds like pyrimidine derivatives, which include the core structure of our compound of interest, has shown promise in treating fibrosis . These compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.
Congenital Hyperinsulinism Treatment
A derivative of the compound, specifically 4-(3-aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines, has been discovered as a potent and selective SST5 agonist . This application is particularly relevant for the treatment of congenital hyperinsulinism, as SST5 receptor activation can significantly decrease insulin secretion from pancreatic β-cells.
Cancer Therapy Targeting FGFR
Abnormal activation of the FGFR signaling pathway is a key factor in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Derivatives of the compound have been reported to possess potent activities against FGFR1, 2, and 3, which are implicated in tumor growth and survival .
Design of Privileged Structures in Medicinal Chemistry
The pyrimidine moiety, a part of the compound’s structure, is considered a privileged structure in medicinal chemistry. It has been employed in the design of libraries of novel heterocyclic compounds with potential biological activities .
Synthesis of Novel Heterocyclic Compounds
The compound serves as a building block in the synthesis of novel heterocyclic compounds. These compounds are designed to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Pharmacokinetic Profile Studies
The compound and its derivatives have been evaluated for their pharmacokinetic profiles in preclinical studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which is essential for drug development .
Inhibition of Collagen Expression
In the context of anti-fibrosis, the compound has been shown to effectively inhibit the expression of collagen in vitro. This is significant because excessive collagen deposition is a hallmark of fibrotic diseases .
Development of Nonpeptide Selective Agonists
The compound has contributed to the development of nonpeptide selective agonists for somatostatin receptors. These agonists can be used to manage blood glucose levels in patients with congenital hyperinsulinism, avoiding severe hypoglycemia .
properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-5-3-11-8(9(12)14)13-4-2-7(10)6-13/h3,5,7H,2,4,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGUPPXWFIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



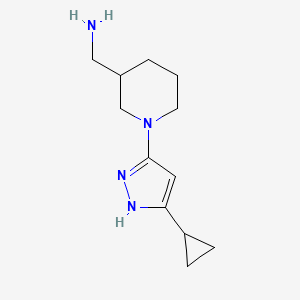
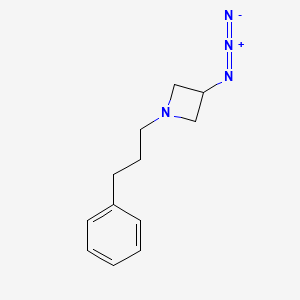
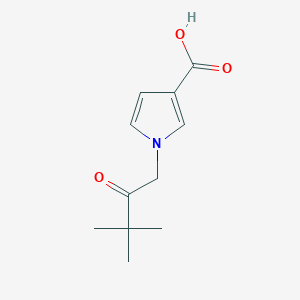

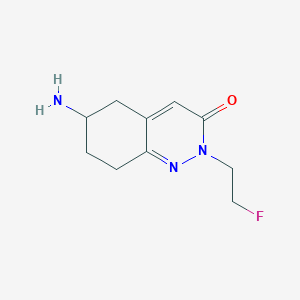
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)
